molecular formula C12H18N2 B13521574 N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine

N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B13521574
M. Wt: 190.28 g/mol
InChI Key: SOWDDBXSKGUWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine is a chemical compound that belongs to the class of amines. It is characterized by the presence of an indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The compound also contains an aminoethyl group and a methyl group attached to the nitrogen atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 2,3-dihydro-1H-indene with N-methyl-2-chloroethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group.

    N-(2-aminoethyl)piperazine: Contains a piperazine ring instead of an indane structure.

    N-methyl-2-aminoethylamine: Lacks the indane ring and has a simpler structure.

Uniqueness

N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine is unique due to its indane structure, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N'-(2,3-dihydro-1H-inden-2-yl)-N'-methylethane-1,2-diamine

InChI

InChI=1S/C12H18N2/c1-14(7-6-13)12-8-10-4-2-3-5-11(10)9-12/h2-5,12H,6-9,13H2,1H3

InChI Key

SOWDDBXSKGUWJP-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)C1CC2=CC=CC=C2C1

Origin of Product

United States

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